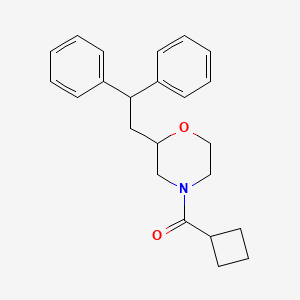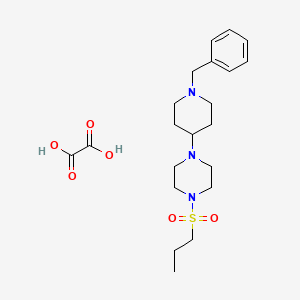![molecular formula C20H32N4O3 B6032146 4-(dimethylamino)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(propanoylamino)benzamide](/img/structure/B6032146.png)
4-(dimethylamino)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(propanoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(propanoylamino)benzamide is a complex organic compound with a variety of applications in scientific research. This compound is known for its unique chemical structure, which includes a dimethylamino group, an ethylpyrrolidinyl group, a methoxy group, and a propanoylamino group attached to a benzamide core. Its diverse functional groups make it a valuable molecule in various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(propanoylamino)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of 2-methoxy-5-nitrobenzoic acid with appropriate amines under acidic conditions to form the benzamide intermediate.
Introduction of the Dimethylamino Group: This step involves the reaction of the benzamide intermediate with dimethylamine in the presence of a suitable catalyst.
Attachment of the Ethylpyrrolidinyl Group: This can be done through a nucleophilic substitution reaction where the benzamide intermediate reacts with 1-ethylpyrrolidine.
Formation of the Propanoylamino Group: This final step involves the reaction of the intermediate with propanoic anhydride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(dimethylamino)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(propanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
4-(dimethylamino)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(propanoylamino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism by which 4-(dimethylamino)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(propanoylamino)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s diverse functional groups allow it to engage in various interactions, contributing to its multifaceted effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(dimethylamino)-1-ethylpyridinium iodide: Known for its use in nonlinear optics.
2-[4-(dimethylamino)styryl]-1-methylpyridinium iodide: Used as a dye for staining mitochondria.
Uniqueness
4-(dimethylamino)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(propanoylamino)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research.
Propriétés
IUPAC Name |
4-(dimethylamino)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-6-19(25)22-16-11-15(18(27-5)12-17(16)23(3)4)20(26)21-13-14-9-8-10-24(14)7-2/h11-12,14H,6-10,13H2,1-5H3,(H,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFISOMDMTMMHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B6032079.png)
![7-[(3-hydroxypyridin-2-yl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6032089.png)

![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B6032103.png)
![3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-METHYL-N-(4-NITROPHENYL)BENZAMIDE](/img/structure/B6032121.png)
![1-[4-(difluoromethoxy)benzyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6032124.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B6032136.png)
![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6032154.png)
![(2E)-N-({3-methyl-7-[4-(methylthio)benzoyl]-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl}methyl)-3-phenylacrylamide](/img/structure/B6032158.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6032161.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B6032162.png)
![2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride](/img/structure/B6032168.png)
